Dimethyl tricarbonate
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Overview
Description
Dimethyl tricarbonate is an organic compound with the molecular formula C5H6O5. It is a colorless, flammable liquid that is classified as a carbonate ester. This compound is known for its use as a methylating agent and as a co-solvent in various chemical processes. This compound is considered a green reagent due to its low toxicity and biodegradability.
Preparation Methods
Dimethyl tricarbonate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with methanol. due to the extreme toxicity of phosgene, this method has been largely replaced by safer alternatives.
Oxidative Carbonylation: In this process, carbon monoxide and an oxidizer react with methanol to produce this compound. This method is more environmentally friendly and is commonly used in industrial production.
Transesterification: This method involves the transesterification of ethylene carbonate or propylene carbonate with methanol, resulting in the formation of this compound and either ethylene glycol or propylene glycol.
Chemical Reactions Analysis
Dimethyl tricarbonate undergoes various chemical reactions, including:
Methylation: It acts as a methylating agent for anilines, carboxylic acids, and phenols.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, leading to the formation of alkoxycarbonylated and alkylated products.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Scientific Research Applications
Dimethyl tricarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in methylation and carbonylation reactions.
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays and experiments.
Medicine: Although not directly used as a drug, this compound’s derivatives and related compounds are investigated for potential pharmaceutical applications.
Industry: It is employed in the production of polycarbonates, isocyanates, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl tricarbonate involves its ability to act as an electrophile in chemical reactions. It can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in methylation reactions, this compound transfers a methyl group to the nucleophile, resulting in the formation of a methylated product .
Comparison with Similar Compounds
Dimethyl tricarbonate can be compared with other similar compounds such as:
Dimethyl Carbonate: Both compounds are used as methylating agents, but this compound is considered to have a higher reactivity.
Diethyl Carbonate: Similar to this compound, diethyl carbonate is used in alkylation reactions, but it has different physical properties and reactivity.
Dimethyl Sulfate: While dimethyl sulfate is a stronger methylating agent, it is highly toxic and less environmentally friendly compared to this compound.
This compound stands out due to its low toxicity, biodegradability, and versatility in various chemical reactions and applications.
Properties
CAS No. |
212077-60-6 |
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Molecular Formula |
C5H6O7 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
bis(methoxycarbonyl) carbonate |
InChI |
InChI=1S/C5H6O7/c1-9-3(6)11-5(8)12-4(7)10-2/h1-2H3 |
InChI Key |
OXVOISHISNQFRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(=O)OC(=O)OC |
Origin of Product |
United States |
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